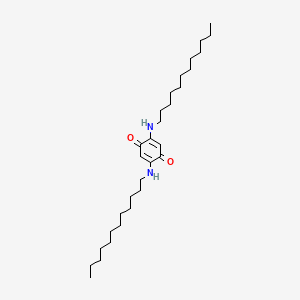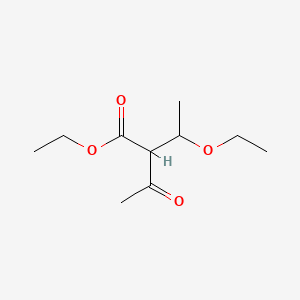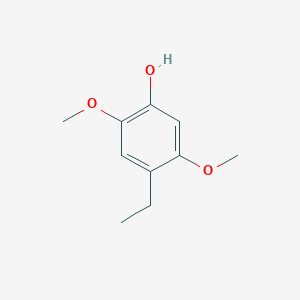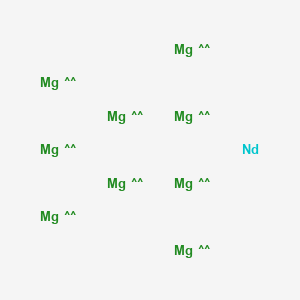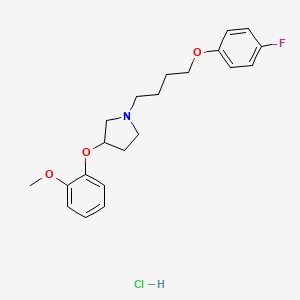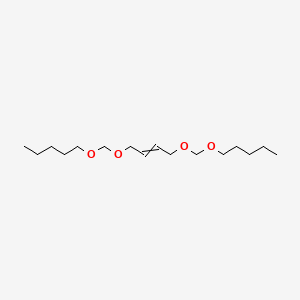
6,8,13,15-Tetraoxaicos-10-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8,13,15-Tetraoxaicos-10-ene is an organic compound characterized by the presence of multiple oxygen atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,13,15-Tetraoxaicos-10-ene typically involves multi-step organic reactions. One common method includes the use of cyclization reactions where precursors containing oxygen atoms are subjected to specific catalysts and reaction conditions to form the desired compound. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the compound. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,8,13,15-Tetraoxaicos-10-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,8,13,15-Tetraoxaicos-10-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,8,13,15-Tetraoxaicos-10-ene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10E)-4,8,13,17-tetraazaicos-10-ene: This compound shares a similar structural framework but contains nitrogen atoms instead of oxygen.
Dechlorogriseofulvin: Another compound with a complex structure and multiple functional groups.
Uniqueness
6,8,13,15-Tetraoxaicos-10-ene is unique due to its specific arrangement of oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications that require specific chemical functionalities.
Eigenschaften
CAS-Nummer |
21962-22-1 |
|---|---|
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
1-[4-(pentoxymethoxy)but-2-enoxymethoxy]pentane |
InChI |
InChI=1S/C16H32O4/c1-3-5-7-11-17-15-19-13-9-10-14-20-16-18-12-8-6-4-2/h9-10H,3-8,11-16H2,1-2H3 |
InChI-Schlüssel |
DQILRULWSPROMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCOCC=CCOCOCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




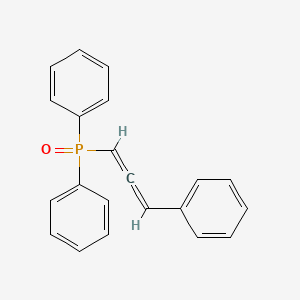

![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)

